Home > Products > Screening Compounds P121195 > (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride
(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride - 1391577-48-2

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride

Catalog Number: EVT-3011165
CAS Number: 1391577-48-2
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY3154207 (3)

Compound Description: LY3154207 is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity. [] Preclinical studies have shown LY3154207 has a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis. [] LY3154207 has advanced to phase 2 clinical trials for Lewy Body Dementia. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] In HEK293 cells expressing the human D1 receptor, DETQ significantly increased the receptor's sensitivity to dopamine, shifting the cAMP response curve 21-fold to the left. [] DETQ displays weak allosteric agonist activity, reaching approximately 12% of dopamine's maximal response. [] Notably, DETQ exhibits selectivity for the human D1 receptor, showing 30-fold lower potency at rat and mouse D1 receptors and no activity at the human D5 receptor. [] DETQ displayed a favorable pharmacological profile in an hD1 knock-in mouse model, inducing sustained increases in locomotor activity without causing stereotypy or tachyphylaxis, unlike typical D1 agonists. [] Further research identified arginine-130 in the D1 receptor's intracellular loop 2 (IC2) as crucial for DETQ's potentiating effect. []

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide (CID 2886111)

Compound Description: CID 2886111 serves as a reference D1 positive allosteric modulator (PAM) in studies exploring the binding site of DETQ. [] While both CID 2886111 and DETQ allosterically modulate the dopamine D1 receptor, they exhibit distinct binding sites. [] This difference is evidenced by the lack of impact on CID 2886111's activity when specific mutations known to affect DETQ's potency are introduced in the D1 receptor. [] Notably, co-administration of CID 2886111 and DETQ leads to a supra-additive response even in the absence of dopamine, indicating their simultaneous binding to the D1 receptor at different allosteric sites. []

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

Compound Description: Sertraline imine is a crucial intermediate in the synthesis of Sertraline hydrochloride, a widely used antidepressant. []

(1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate

Compound Description: This compound is a key intermediate in the synthesis of Sertraline hydrochloride, a potent antidepressant. []

2-(2, 6-dichlorophenyl-l-amino)-imidazoline hydrochloride (ST-155)

Compound Description: ST-155 is an antihypertensive drug structurally similar to tolazoline. [] Unlike tolazoline, ST-155 does not exhibit adrenergic α-receptor blocking activity. [] Clinical trials demonstrate ST-155's efficacy in lowering blood pressure in hypertensive patients who have not responded to other antihypertensive treatments. [] ST-155's mechanism of action involves reducing peripheral vascular resistance and cardiac work. []

3-(2,6-dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline

Compound Description: This compound demonstrates broad-spectrum fungicidal activity and exhibits exceptional efficacy against Rhizoctonia solani, achieving a 95.8% inhibition rate at tested concentrations. []

3-amino-4-[3-(3-[2,6-14C]-piperidinomethylphenoxy) propylamino]-1,2,5-thiadiazole hydrochloride

Compound Description: This compound is recognized as a histamine H2-receptor antagonist. []

N-2,6-dichloro-aralkyl-2-aminoindane (Compound 4)

Compound Description: Compound 4 is a designed molecule with potential agonistic activity on the central dopaminergic system, specifically targeting the basal ganglia. [] It was synthesized based on pharmacophoric approximations of prodrugs aimed at restoring dopaminergic transmission homeostasis, potentially beneficial in treating Parkinson's disease. [] Pharmacological evaluations in male Sprague Dawley rats demonstrated Compound 4's agonistic activity on central dopaminergic mechanisms. [] Notably, Compound 4 exhibits selectivity for basal ganglia-related stereotyped behavior responses over those associated with limbic structures. []

N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954)

Compound Description: LON-954, a synthetic benzylimidolylurea derivative, is a known tremorogenic agent. [] Its mechanism of action differs from oxotremorine, another tremorogenic compound, as it does not involve central cholinergic pathways. [] LON-954 exhibits a biphasic effect on rat diaphragm preparations: at lower concentrations, it facilitates indirect twitch responses, whereas at higher concentrations, it induces a graded blockade. []

{[(2R) -7- (2,6- dichlorophenyl) -5-fluoro-2,3-dihydro-1-benzofuran-2-yl] methyl} amine hydrochloride

Compound Description: This compound is a polymorph of {[(2R) -7- (2,6- dichlorophenyl) -5-fluoro-2,3-dihydro-1-benzofuran-2-yl] methyl} amine hydrochloride, specifically identified as polymorph I. [] Polymorphs are different crystalline forms of the same molecule, exhibiting variations in physical properties like solubility, melting point, and stability, despite having the same chemical structure.

3-(2-guanidinoethyl) 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate (Compound 9)

Compound Description: This compound exhibits calcium channel antagonist properties, albeit with significantly lower potency compared to the reference drug nifedipine. []

3-[2-(S-methylisothioureidoethyl)] 5-isopropyl 2,6-dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate hydrochloride (Compound 12)

Compound Description: This compound exhibits calcium channel antagonist properties but with significantly lower potency compared to the reference drug nifedipine. []

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine dihydrochloride (Pramipexole)

Compound Description: Pramipexole is a dopamine agonist commonly used in treating Parkinson's disease and restless leg syndrome. [] It acts primarily on dopamine D2 and D3 receptors. [] Studies show that food restriction can alter the pharmacological and behavioral responses to pramipexole, enhancing its locomotor-stimulatory effects while suppressing yawning behavior. [] This suggests that food restriction might lead to sensitization of the dopamine D2 receptor, thereby augmenting pramipexole's effects. []

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L741,626)

Compound Description: L741,626 is a potent and selective dopamine D2 receptor antagonist. [] It effectively reverses the suppression of dopamine agonist-induced yawning in food-restricted rats, suggesting a role in counteracting D2 receptor sensitization. [] Its selectivity for D2 receptors is highlighted by its ability to restore yawning behavior without affecting penile erection, a response mediated by D3 receptors. [] These findings underline the importance of L741,626 as a pharmacological tool for dissecting the specific roles of D2 receptors in dopaminergic pathways, particularly in the context of food restriction and potential therapeutic implications.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide hydrochloride (PG01037)

Compound Description: PG01037 acts as a selective dopamine D3 receptor antagonist. [, ] It effectively blocks both penile erection and yawning induced by D2-like agonists, highlighting the D3 receptor's involvement in these responses. [] PG01037's selectivity for D3 receptors is further emphasized by its lack of effect on other behavioral responses mediated by different dopamine receptor subtypes. []

(αS)-N-[(1S)-3-amino-1-[[(phenylmethyl)amino]carbonyl]propyl]-α-[[[[[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indazol-6-yl]amino]carbonyl]amino]-3,4-difluorobenzenepropanamide (RWJ-58259)

Compound Description: RWJ-58259 is a selective antagonist of protease-activated receptor-1 (PAR-1). [, ] Studies using cynomolgus monkeys, whose platelet PAR expression profile resembles that of humans, show that RWJ-58259 effectively inhibits thrombin-induced platelet aggregation without affecting thrombin's proteolytic activity. [] This selectivity for PAR-1 makes it a potential therapeutic candidate for thrombotic disorders. [] RWJ-58259 also exhibits anti-angiogenic properties by suppressing endothelial cell growth and inducing apoptosis, further expanding its therapeutic potential. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

Compound Description: SR141716A acts as a selective antagonist for the cannabinoid receptor type 1 (CB1). [18-21] It effectively blocks the effects of Δ9-tetrahydrocannabinol (Δ9-THC) but not those of methanandamide, suggesting distinct mechanisms of action for these cannabinoids. [, ] SR141716A does not affect the antinociceptive effects of nonsteroidal anti-inflammatory drugs (NSAIDs). []

(1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (Sertraline hydrochloride)

Compound Description: This compound, commonly known as Sertraline hydrochloride, is a widely prescribed antidepressant medication. [, ] It belongs to the selective serotonin reuptake inhibitor (SSRI) class and is used to treat various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. [, ]

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

Compound Description: SR144528 functions as a selective antagonist for the cannabinoid receptor type 2 (CB2). [18-21] Unlike SR141716A, it only partially blocks the effects of Δ9-THC and does not affect methanandamide's actions. [, ] Similar to SR141716A, it does not influence the antinociceptive properties of NSAIDs. []

Overview

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride is a chemical compound that falls within the category of organic compounds. It is classified as an amine due to the presence of an amino group (-NH2) and is specifically a secondary amine due to its structure. The compound features a dichlorophenyl group, which contributes to its unique properties and potential applications in various scientific fields.

Source

This compound can be synthesized through various chemical reactions, often starting from commercially available precursors. The synthesis typically involves the introduction of the dichlorophenyl group onto a propylamine backbone, followed by the formation of the hydrochloride salt.

Classification
  • Type: Organic compound
  • Subcategory: Secondary amine
  • Functional Groups: Amino group, aromatic ring
Synthesis Analysis

The synthesis of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride can be achieved through several methods, primarily involving nucleophilic substitution reactions or reductive amination processes.

Methods

  1. Nucleophilic Substitution:
    • Starting with 2,6-dichlorobenzyl chloride, it reacts with propylamine in the presence of a base (e.g., sodium hydroxide) to form (1S)-1-(2,6-Dichlorophenyl)propylamine.
    • The product is then treated with hydrochloric acid to yield the hydrochloride salt.
  2. Reductive Amination:
    • An alternative method involves the reaction of 2,6-dichlorobenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
    • This method allows for the direct formation of the amine, which can then be converted to its hydrochloride form.

Technical Details

  • Reagents: 2,6-Dichlorobenzyl chloride or 2,6-dichlorobenzaldehyde, propylamine, sodium hydroxide, hydrochloric acid.
  • Conditions: Reactions are typically conducted under controlled temperatures and may require solvents such as ethanol or dichloromethane.
Molecular Structure Analysis

The molecular structure of (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride can be depicted as follows:

  • Molecular Formula: C10H12Cl2N·HCl
  • Molecular Weight: Approximately 250.58 g/mol
  • Structure:
    • The compound consists of a propyl chain attached to a dichlorophenyl group.
    • The stereochemistry is defined as (1S), indicating specific spatial arrangements around the chiral center.

Data

  • CAS Number: Not specified in search results but can be obtained from chemical databases.
  • 3D Structure Visualization: Can be modeled using software like ChemDraw or molecular visualization tools.
Chemical Reactions Analysis

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride participates in various chemical reactions typical for amines.

Reactions

  1. Acid-Base Reactions:
    • As an amine, it can act as a base and react with acids to form salts.
  2. Alkylation Reactions:
    • The amino group can undergo alkylation with alkyl halides to form more complex amines.
  3. Nucleophilic Addition:
    • The compound can react with electrophiles due to the nucleophilic nature of the amino group.

Technical Details

  • Reaction conditions vary based on the specific reaction type but generally involve solvents and catalysts suitable for maintaining reaction efficiency.
Mechanism of Action

The mechanism by which (1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride exerts its effects often relates to its interaction with neurotransmitter systems in biological contexts.

Process

  • It may function as a monoamine reuptake inhibitor or modulator of neurotransmitter activity due to its structural similarity to other known psychoactive compounds.
  • The mechanism involves binding to specific receptors or transporters in the nervous system, influencing neurotransmitter levels such as serotonin or norepinephrine.

Data

  • Further pharmacological studies are required to elucidate specific pathways and receptor interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid when in hydrochloride form.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt; solubility may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with acids and bases; potential for oxidation reactions under certain conditions.

Relevant Data or Analyses

  • Melting Point: Specific values should be determined experimentally or sourced from literature.
  • Boiling Point: Not typically applicable in solid forms but relevant for solutions.
Applications

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride has several scientific uses:

  • Pharmaceutical Research: Potential candidate for developing new antidepressant or anxiolytic medications due to its interaction with neurotransmitter systems.
  • Chemical Biology Studies: Used in studies exploring amine functionalities and their effects on biological systems.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of interest in both academic and industrial research settings.

Properties

CAS Number

1391577-48-2

Product Name

(1S)-1-(2,6-Dichlorophenyl)propylamine hydrochloride

IUPAC Name

(1S)-1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride

Molecular Formula

C9H12Cl3N

Molecular Weight

240.55

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1

InChI Key

RYFPZKXDFHRLEQ-QRPNPIFTSA-N

SMILES

CCC(C1=C(C=CC=C1Cl)Cl)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.